3,3',4,4'-Benzofenona tetracarboxílico dianhidrido

Descripción general

Descripción

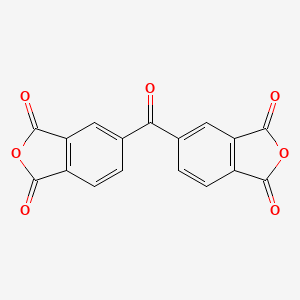

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BPDA) is a polyimide precursor used in the production of polyimide films and adhesives. It is a white, crystalline solid with a melting point of 193°C and a boiling point of 310°C. BPDA is highly insoluble in water and has low volatility. BPDA is a versatile material and can be used in a range of applications, including as a matrix for composite materials, as an adhesive and as a coating.

Aplicaciones Científicas De Investigación

Síntesis de Poliimidas

BTDA se utiliza ampliamente en la síntesis de poliimidas debido a su capacidad para formar polímeros de alta estabilidad térmica. Estas poliimidas son conocidas por su excelente resistencia química y propiedades mecánicas, como alta resistencia y módulo de Young . El proceso generalmente implica la reacción de BTDA con diaminas aromáticas, que se puede llevar a cabo utilizando un método de dos etapas o de una sola etapa. Las poliimidas resultantes encuentran aplicaciones en diversas industrias, incluidas la aeroespacial y la electrónica, donde se requieren materiales para soportar condiciones extremas.

Cura de Resina Epoxi

En el ámbito de los sistemas epoxi, BTDA actúa como un curativo térmico, mejorando el rendimiento y la vida útil de los productos que operan en condiciones exigentes . Contribuye a una mayor estabilidad mecánica y dieléctrica a altas temperaturas, así como a una mejor resistencia química y al desgaste. BTDA es particularmente valioso en aplicaciones eléctricas y electrónicas por su capacidad para retener propiedades a temperaturas elevadas durante períodos prolongados.

Fabricación de Hidrogeles

BTDA se utiliza en la preparación de hidrogeles de acetato de celulosa (AC) . Estos hidrogeles tienen aplicaciones potenciales en campos biomédicos, como sistemas de liberación de fármacos y andamios de ingeniería de tejidos, debido a su biocompatibilidad y capacidad para imitar la matriz extracelular natural.

Aplicaciones de Revestimiento

El compuesto participa en el curado de revestimientos de polvo epoxi . Estos revestimientos se aplican para proteger una amplia variedad de productos, proporcionando un acabado duradero y resistente a la corrosión. El uso de BTDA en estos revestimientos garantiza un rendimiento mejorado, especialmente en términos de estabilidad térmica y longevidad del material.

Películas Nanocompuestas

BTDA es un componente clave en la preparación de películas nanocompuestas . Estas películas exhiben propiedades únicas, como una resistencia de barrera y una resistencia mecánica mejoradas, lo que las hace adecuadas para materiales de embalaje avanzados, dispositivos electrónicos y otras aplicaciones de alto rendimiento.

Capas Dieléctricas para Dispositivos OFET

La poliimida / copolímero formado por BTDA sirve como capa dieléctrica en dispositivos de memoria de transistor de efecto de campo orgánico (OFET) de alto rendimiento . El papel de BTDA en estos dispositivos es crucial, ya que afecta directamente el rendimiento del dispositivo, incluida su capacidad de almacenamiento de carga y estabilidad.

Aplicaciones Fotocatalíticas

Las poliimidas con núcleo de benzofenona sintetizadas utilizando BTDA se emplean en aplicaciones de degradación fotocatalítica de colorantes . Esto es particularmente útil en los procesos de remediación ambiental, como la purificación del agua mediante la descomposición de colorantes dañinos como el azul de metileno.

Producción de Monómeros

BTDA también es importante en la producción de monómeros para polímeros resistentes al calor . Los monómeros derivados de BTDA son integrales para crear polímeros que mantienen sus propiedades en condiciones de alta temperatura, lo cual es esencial para diversas aplicaciones industriales.

Safety and Hazards

Mecanismo De Acción

Target of Action

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride, also known as 1,3-Isobenzofurandione, 5,5’-carbonylbis-, is primarily used as a reactant in the synthesis of polyimides . The primary targets of this compound are therefore the reactants involved in the formation of these polymers.

Mode of Action

The compound acts as a dianhydride in the formation of polyimides . It reacts with diamines to form polyimides, which are highly flexible due to the presence of keto and carbonyl groups in the dianhydride molecule .

Biochemical Pathways

The primary biochemical pathway involved is the polymerization reaction that forms polyimides . The flexibility of the resulting polyimides is due to the molecular distancing between the imide rings, which is increased by the keto and carbonyl groups in the dianhydride molecule .

Result of Action

The result of the action of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is the formation of polyimides . These polymers have a wide range of applications due to their high temperature stability, good chemical resistance, and excellent electrical properties .

Action Environment

The action of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is influenced by environmental factors such as temperature and humidity. It is stable at room temperature and should be stored in a dry and well-ventilated place . It should be kept away from moisture as it decomposes in the presence of water .

Análisis Bioquímico

Biochemical Properties

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various enzymes and proteins, facilitating the formation of high-performance polymers. The compound’s anhydride groups react with amine groups in proteins and enzymes, forming stable amide bonds. This interaction is crucial in the synthesis of polyimides, as it enhances the thermal stability and mechanical properties of the resulting polymers .

Cellular Effects

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in cell growth and differentiation. Studies have shown that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can modulate the activity of key signaling molecules, thereby influencing cellular responses .

Molecular Mechanism

The molecular mechanism of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their functions. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. The anhydride groups of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride react with nucleophilic groups in biomolecules, forming covalent bonds that alter the biomolecules’ structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Studies have shown that high doses of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride can be toxic, leading to adverse effects on animal health. These effects include alterations in liver and kidney function, as well as changes in blood chemistry .

Metabolic Pathways

3,3’,4,4’-Benzophenonetetracarboxylic dianhydride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s anhydride groups react with metabolic intermediates, forming stable complexes that influence metabolic processes. These interactions can lead to changes in metabolite levels and metabolic flux, ultimately affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride within cells and tissues are critical factors that influence its biochemical effects. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s activity, as they determine its availability and concentration in different cellular compartments .

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride plays a crucial role in its activity and function. The compound is directed to specific cellular compartments by targeting signals and post-translational modifications. These localization mechanisms ensure that 3,3’,4,4’-Benzophenonetetracarboxylic dianhydride exerts its effects in the appropriate cellular context, influencing processes such as gene expression and enzyme activity .

Propiedades

IUPAC Name |

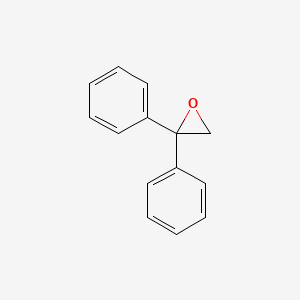

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIHDPBMFABCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029233 | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BTDA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2421-28-5 | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenonetetracarboxylic acid dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2421-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzophenonetetracarboxylic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-3,3':4,4'-tetracarboxylic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61GVA8097 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)